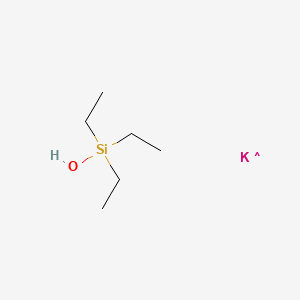

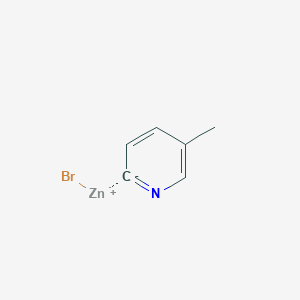

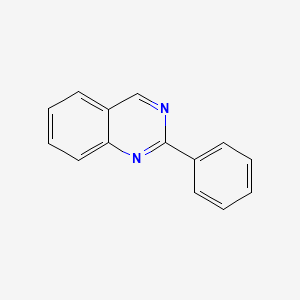

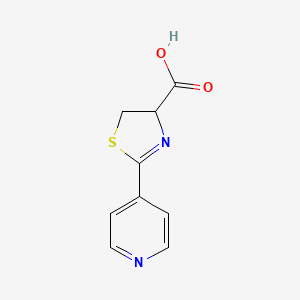

![molecular formula C8H7NO3 B3120034 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 258532-76-2](/img/structure/B3120034.png)

8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

説明

“8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been used in the design and synthesis of novel compounds targeting histone deacetylases .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies. For example, one study reported the design, synthesis, and evaluation of novel compounds targeting histone deacetylases . Another study reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis

The molecular structure of “this compound” is complex and can be analyzed using various techniques such as UV and fluorescence spectra .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For instance, a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids has been reported, leading to the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, a fluorescent probe fusing the rhodamine B scaffold with 2H-benzo[b][1,4]oxazin-3(4H)-one moiety has been developed and applied as an acidic pH sensor .科学的研究の応用

Synthesis of Novel Derivatives : A study by Guguloth (2021) highlights the synthesis of novel derivatives of 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, achieved through a series of reactions starting from 4-allyl-2H-benzo[b][1,4]oxazin-3(4H)-one. These derivatives were characterized using 1H NMR, IR, and Mass spectroscopy, indicating successful synthesis (Guguloth, 2021).

One-Pot Synthesis Method : Research by Zhang et al. (2018) developed a highly atom-efficient "one-pot" protocol to construct multisubstituted 2-hydroxy-benzo[b][1,4]oxazins. This procedure involves a PIDA-mediated intramolecular iminoenol tautomer trapping reaction, using O2 molecules from air as the oxygen source for the hydroxyl group in the final products. This method is significant for its efficiency and environmentally friendly approach (Zhang et al., 2018).

Antimicrobial Applications : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives with varying substitutions and assessed their in vitro antimicrobial activity. These derivatives exhibited significant potency against various Gram-positive and Gram-negative microorganisms, suggesting their potential as antimicrobial agents (Fang et al., 2011).

Corrosion Inhibition Properties : A study by Kadhim et al. (2017) explored the corrosion inhibition properties of benzo[ d ][1,3]oxazin-4-one derivatives on mild steel in hydrochloric acid solution. The results showed that the inhibition efficiency depended on factors like the amount of nitrogen in the inhibitor, its concentration, and molecular weight, highlighting the potential application in corrosion protection (Kadhim et al., 2017).

Chemoenzymatic Synthesis in Drug Precursors : López-Iglesias et al. (2015) developed a versatile and general route for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines. This methodology was particularly used in the synthesis of a key precursor of the antimicrobial agent Levofloxacin, showcasing the compound's significance in pharmaceutical synthesis (López-Iglesias et al., 2015).

将来の方向性

The future research directions for “8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential applications, such as its use in the development of novel compounds targeting histone deacetylases . Additionally, more studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

特性

IUPAC Name |

8-hydroxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-3-1-2-5-8(6)12-4-7(11)9-5/h1-3,10H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDWCFSXXMYRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。